![molecular formula C12H16N2O4 B13504449 Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
Tert-butyl 2-[(2-nitrophenyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(2-nitrophenyl)amino]acetate is an organic compound with the molecular formula C14H20N2O4 It is a derivative of amino acids and is characterized by the presence of a tert-butyl ester group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-nitrophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 2-nitroaniline. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[(2-nitrophenyl)amino]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agents used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Hydrolysis Agents: Hydrochloric acid, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-[(2-aminophenyl)amino]acetic acid.
Hydrolysis: 2-[(2-nitrophenyl)amino]acetic acid.
Oxidation: Products vary based on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[(2-nitrophenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(2-nitrophenyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which may interact with enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-[(2-aminophenyl)amino]acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-[(2-nitrophenyl)amino]acetate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
Methyl 2-[(2-nitrophenyl)amino]acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
Tert-butyl 2-[(2-nitrophenyl)amino]acetate is unique due to the presence of both a tert-butyl ester group and a nitrophenyl group, which confer specific chemical properties and reactivity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and reactivity, while the nitrophenyl group offers potential for various chemical transformations.
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-nitroanilino)acetate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-13-9-6-4-5-7-10(9)14(16)17/h4-7,13H,8H2,1-3H3 |
Clave InChI |
KPHDIFLXBXNHJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



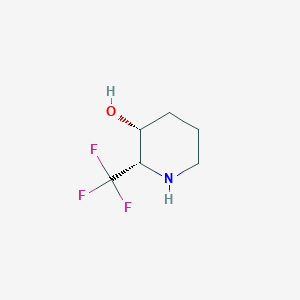
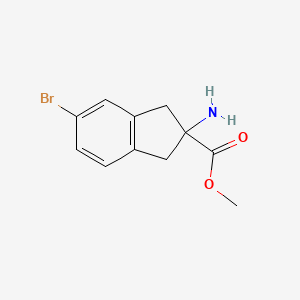
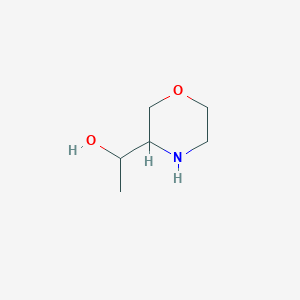
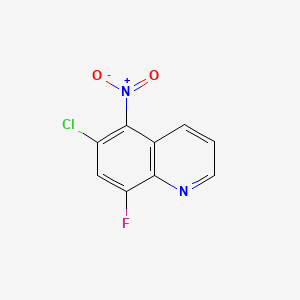
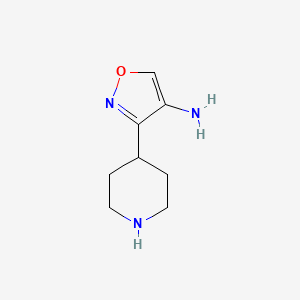
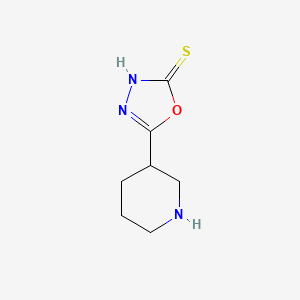
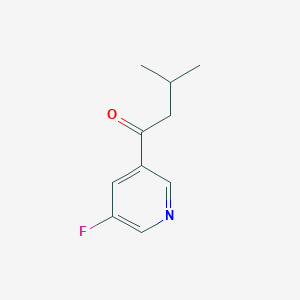

![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
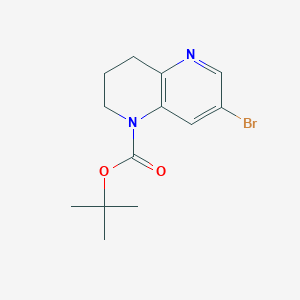
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)

